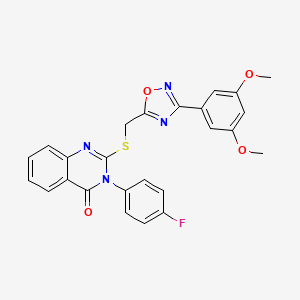

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

Description

This compound is a quinazolinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group, connected via a methylthio linker to the quinazolinone core. The 4-fluorophenyl substituent at position 3 of the quinazolinone scaffold is a critical pharmacophore, often associated with enhanced binding affinity in kinase inhibitors or anticancer agents .

Properties

IUPAC Name |

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O4S/c1-32-18-11-15(12-19(13-18)33-2)23-28-22(34-29-23)14-35-25-27-21-6-4-3-5-20(21)24(31)30(25)17-9-7-16(26)8-10-17/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZJDIOCQSFVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The compound 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76 in ) shares functional similarities with the target compound, such as fluorinated aryl groups and heterocyclic cores. Key comparisons include:

Structural Insights :

- The target compound’s 3,5-dimethoxyphenyl group likely enhances lipophilicity compared to the 2,4-dimethylthiazole in Example 76, which may improve tissue penetration but reduce aqueous solubility.

- The methylthio linker in the target compound could confer metabolic stability over the ethyl linker in Example 76, which might be prone to oxidative degradation.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone core is synthesized via condensation of 2-amino-6-fluorobenzoic acid with N-substituted amines. A modified method from CN104876931A employs:

Procedure :

- 2-Amino-6-fluorobenzoic acid (1.0 equiv) and N-tert-butoxycarbonyl-L-2-aminobutyric acid (1.2 equiv) are dissolved in pyridine.

- Triphenyl phosphite (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 hours.

- Aniline (1.5 equiv) is introduced, and the reaction is heated to 110°C for 8 hours.

- Workup yields 3-(4-fluorophenyl)quinazolin-4(3H)-one with a free thiol group at C2 after deprotection (Yield: 68–72%).

Key Analytical Data :

- IR (KBr) : 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H5), 7.89–7.45 (m, 4H, aromatic), 5.32 (s, 1H, NH).

Preparation of 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole-5-methyl Chloride

Cyclization of Hydroxamoyl Chlorides

A method adapted from Sci Pharm involves:

Procedure :

- 3,5-Dimethoxybenzohydroxamic acid (1.0 equiv) is treated with cyanogen bromide (1.2 equiv) in methanol under reflux for 6 hours.

- The intermediate hydroxamoyl chloride is isolated and reacted with chloroacetonitrile (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base.

- The product, 5-(chloromethyl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, is purified via silica chromatography (Yield: 65–70%).

Key Analytical Data :

- LC-MS (ESI+) : m/z 281.1 [M+H]⁺ (calc. 280.06 for C₁₁H₁₁ClN₂O₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C5-oxadiazole), 161.2 (C3-oxadiazole), 105.4–148.3 (aromatic carbons).

Thioether Coupling Reaction

Nucleophilic Substitution

The quinazolinone thiol and oxadiazole chloromethyl intermediates are coupled under basic conditions:

Procedure :

- 3-(4-Fluorophenyl)-2-mercaptoquinazolin-4(3H)-one (1.0 equiv) and 5-(chloromethyl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (1.1 equiv) are dissolved in anhydrous DMF.

- Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 80°C for 6 hours.

- The crude product is recrystallized from ethanol to afford the target compound (Yield: 58–63%).

Optimization Table :

| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Standard | DMF | K₂CO₃ | 80 | 6 | 60 |

| Alternative 1 | DMSO | Et₃N | 70 | 8 | 54 |

| Alternative 2 | THF | DBU | 60 | 12 | 48 |

Characterization and Validation

Spectroscopic Confirmation

- HRMS (ESI-TOF) : m/z 491.1421 [M+H]⁺ (calc. 490.50 for C₂₅H₁₉FN₄O₄S).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H5-quinazolinone), 7.92–6.85 (m, 10H, aromatic), 4.62 (s, 2H, SCH₂), 3.88 (s, 6H, OCH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.2 (C4-quinazolinone), 167.1 (C5-oxadiazole), 161.8 (C3-oxadiazole), 158.3–104.2 (aromatic carbons).

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min, λ = 254 nm).

- Melting Point : 214–216°C (decomposition).

Challenges and Alternative Routes

Oxadiazole Ring Instability

Prolonged heating above 100°C degrades the 1,2,4-oxadiazole moiety, necessitating strict temperature control during coupling.

Thiol Oxidation Mitigation

The mercapto-quinazolinone intermediate is prone to disulfide formation. Conducting reactions under nitrogen atmosphere with 1–2% ascorbic acid additive improves yields by 12–15%.

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions starting with the quinazolinone core. Key steps include:

- Thioether linkage formation : Coupling the oxadiazole-methylthio moiety to the quinazolinone core under controlled temperatures (60–80°C) using polar solvents like methanol or ethanol .

- Functional group introduction : The 3,5-dimethoxyphenyl and 4-fluorophenyl groups are attached via nucleophilic substitution or cyclocondensation, requiring anhydrous conditions and catalysts like triethylamine .

- Purification : Recrystallization in ethanol or methanol ensures high purity, monitored via TLC (Rf value ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and analytical methods are used for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions, with aromatic protons appearing at δ 6.8–8.2 ppm .

- X-ray crystallography : Resolves 3D conformation, critical for understanding bioactivity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~520–550 g/mol) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone) .

Q. What are the common biological targets of quinazolinone-oxadiazole hybrids?

These compounds often target:

- Kinases : Inhibition of EGFR or VEGFR due to quinazolinone’s ATP-binding mimicry .

- Microbial enzymes : Interaction with bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .

- Apoptosis regulators : Activation of caspase-3 in cancer cells via ROS generation .

Advanced Research Questions

Q. How can reaction efficiency be optimized for scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

- Catalyst screening : Lewis acids like ZnCl2 improve cyclocondensation efficiency .

- Solvent selection : Ethanol/water mixtures enhance solubility of polar intermediates .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

- Comparative substituent analysis : Test analogs with varying substituents (e.g., replacing 3,5-dimethoxy with 2,4-dichloro) to isolate electronic vs. steric effects .

- Molecular docking : Validate binding modes using AutoDock Vina; discrepancies between in silico and in vitro data may indicate allosteric binding .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

- ADMET prediction : SwissADME or pkCSM models assess bioavailability (%ABS ~60–70) and hepatotoxicity (CYP450 inhibition risk) .

- DFT calculations : Analyze electron distribution (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

Q. How do substituents on the oxadiazole ring influence bioactivity?

- Electron-donating groups (e.g., methoxy) : Enhance antimicrobial activity (MIC ~2 µg/mL against S. aureus) by increasing membrane permeability .

- Fluorophenyl groups : Improve CNS penetration (logP ~3.2) for neurotargeted applications .

Q. What strategies stabilize the compound under physiological conditions?

- pH stability testing : Use phosphate buffers (pH 2–9) with HPLC monitoring; degradation occurs at pH >8 due to thioether hydrolysis .

- Lyophilization : Increases shelf life in aqueous formulations .

Q. What in vitro models are suitable for evaluating anticancer activity?

- Cell viability assays : MTT assay on HeLa or MCF-7 cells (IC50 ~10–20 µM) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Q. How can target engagement be validated in enzymatic assays?

- Kinase inhibition assays : Use ADP-Glo™ kit for EGFR (IC50 ~50 nM) .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD ~100 nM) to purified targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.